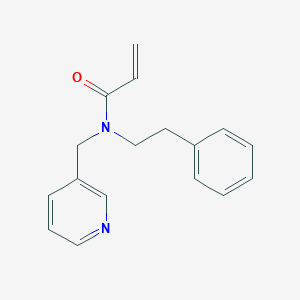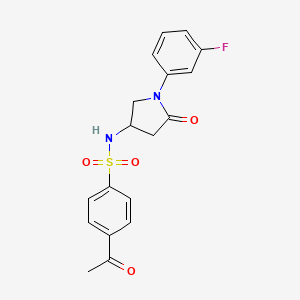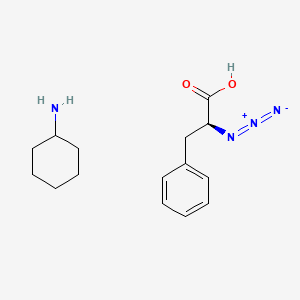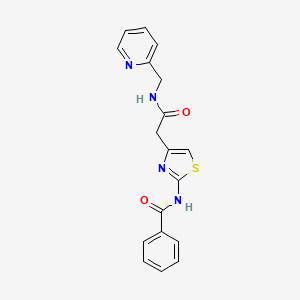
N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide, also known as PEP, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. PEP is a derivative of the natural compound, capsaicin, found in chili peppers. The compound has shown promising results in various studies for its anti-inflammatory and analgesic properties.
Mécanisme D'action
N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide exerts its effects by activating the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a receptor that is activated by various stimuli, including heat, capsaicin, and acid. Activation of TRPV1 leads to the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, which are involved in pain and inflammation. N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide binds to TRPV1 and activates the channel, leading to the release of neurotransmitters and subsequent pain and inflammation relief.
Biochemical and Physiological Effects:
N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide has been shown to have anti-inflammatory and analgesic effects in various animal models. The compound has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide has also been shown to reduce the activation of immune cells, such as macrophages and T cells, which are involved in inflammation. In addition, N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide has been found to reduce pain sensitivity in animal models of neuropathic pain and arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide has also been shown to have low toxicity in animal models, making it a potentially safe therapeutic option. However, there are some limitations to using N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in vivo. In addition, N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide research. One area of interest is the development of N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide derivatives with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide's potential use in treating other conditions, such as inflammatory bowel disease, asthma, and allergies. Additionally, further research is needed to fully understand the safety and efficacy of N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide in humans, which could lead to the development of new therapies for pain and inflammation.
Méthodes De Synthèse
N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide can be synthesized through a multi-step process, starting with the reaction of 3-picolylamine with 2-bromoethylbenzene, followed by the reaction of the resulting product with prop-2-enoyl chloride. The final product is purified using column chromatography to obtain pure N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide. The synthesis method has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies for its anti-inflammatory and analgesic properties. N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide has been investigated for its ability to reduce pain and inflammation associated with various conditions such as arthritis, neuropathic pain, and cancer. The compound has also been studied for its potential use in treating inflammatory bowel disease, asthma, and allergies.
Propriétés
IUPAC Name |
N-(2-phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-2-17(20)19(14-16-9-6-11-18-13-16)12-10-15-7-4-3-5-8-15/h2-9,11,13H,1,10,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMMQEUONYPHRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CCC1=CC=CC=C1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)-N-(pyridin-3-ylmethyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Cinnamoyl-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2946542.png)
![N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2946545.png)



![2-methyl-6-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3(2H)-one](/img/structure/B2946553.png)
![2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2946554.png)

![Methyl (E)-4-oxo-4-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]but-2-enoate](/img/structure/B2946557.png)

![2-(3,5-difluorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2946560.png)

